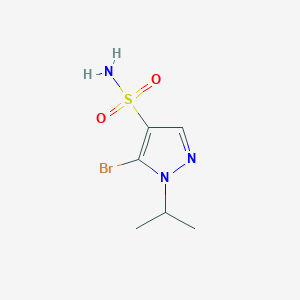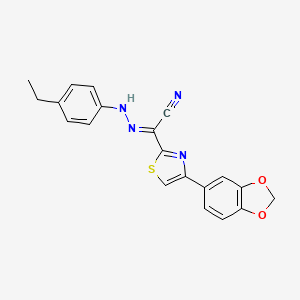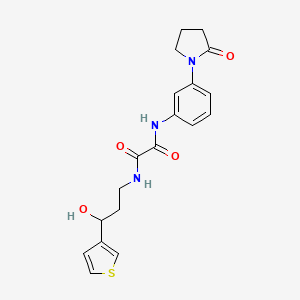![molecular formula C13H19NO4S B2978234 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid CAS No. 453581-60-7](/img/structure/B2978234.png)
3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid” is a unique chemical compound with the empirical formula C13H19NO4S . It has a molecular weight of 285.36 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of the compound isO=S(C1=C(C)C(C)=CC(C)=C1C)(NC@@HC(O)=O)=O . This indicates that the compound contains a sulfonyl group attached to a tetramethylphenyl ring, and this sulfonyl group is further connected to an amino propanoic acid moiety. Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.Applications De Recherche Scientifique
Chromatographic Analysis
The study of organic acids through paper chromatography has been enhanced by using acidic and basic solvents. This method allows for the differentiation of organic acids based on their RM values, arranged into groups dependent on the number of carboxyl and other substituted groups present. This technique can predict the number of carboxyl groups in an unknown acid and provides insight into other groups such as alkyl, aryl, amino, hydroxy, bromo, etc., that may be present (Howe, 1960).
Synthesis and Structural Analysis
The resolution and structural determination of nonsteroidal antiandrogens, through chromatographic separation and asymmetric synthesis, have established the absolute configuration of active enantiomers. This process is crucial for understanding the molecular structure and activity relationship in drug development (Tucker & Chesterson, 1988).
Polymer Modification
Radiation-induced hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines, leading to amine-treated polymers with enhanced thermal stability and promising biological activities. This application is particularly relevant in medical applications where specific polymer characteristics are needed (Aly & El-Mohdy, 2015).
Optically Active Compound Synthesis
The synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes demonstrates the creation of important building blocks for biologically active compounds. This research highlights the importance of stereochemistry in the synthesis of active pharmaceutical ingredients (Foresti et al., 2003).
Decarboxylative Radical Sulfonylation
A novel method for synthesizing sulfones via decarboxylative radical sulfonylation has been developed, offering a redox-neutral protocol with broad substrate scope and wide functional group compatibility. This method is significant for the late-stage modification of complex natural products and bioactive pharmaceuticals (He et al., 2020).
GABA B Receptor Antagonists Synthesis
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as GABA B receptor antagonists showcases the application of this chemical structure in neuroscience research, specifically in the development of weak specific antagonists of GABA (Abbenante et al., 1997).
Propriétés
IUPAC Name |
3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-7-9(2)11(4)13(10(8)3)19(17,18)14-6-5-12(15)16/h7,14H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBOZCWFCYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)
![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)


![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)


![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)



